5-Aminoisoquinolin-1(2H)-one hydrochloride
Overview
Description
5-Aminoisoquinolin-1(2H)-one hydrochloride (AIQHCl) is a synthetic compound derived from isoquinoline, an alkaloid that is found in a variety of plants, fungi, and lichens. AIQHCl is a widely used compound in scientific research due to its ability to act as a substrate for enzymes and its ability to be used in a variety of biochemical and physiological experiments.
Scientific Research Applications
PARP Inhibition and Cellular Damage Amelioration
5-Aminoisoquinolin-1-one (5-AIQ) is a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs), a group of enzymes involved in cellular stress responses. It is particularly known for its role in ameliorating damage to cells and tissues following reperfusion of ischemic tissue. This includes significant protective activity in models of hemorrhagic shock, myocardial infarction, and ischemic disorders of the kidney, liver, and other organs. Its inhibition of PARP-1, a specific PARP enzyme, leads to down-regulation of NF-κB activity, which in turn modulates the expression of cytokines and adhesion molecules, conferring anti-inflammatory properties to 5-AIQ in vivo. This makes it a valuable tool for studying the roles of PARPs in health and various diseases (Threadgill, 2015).
Potential Anticancer Applications
1-Aminoisoquinolines, derived from compounds like 5-AIQ, have shown potential as a family of anticancer compounds. These compounds have been synthesized through various methods and their preliminary biological assays suggest promising anticancer activities (Konovalenko et al., 2020).
Role in Drug Synthesis
The synthesis of 5-AIQ and its derivatives is crucial in drug development. An efficient synthesis method for 5-AIQ and related compounds has been developed, which is fundamental for creating isoform-selective inhibitors of PARP-2, another member of the PARP family. These compounds have varied implications in medicinal chemistry, particularly in oncology (Sunderland et al., 2011).
Pharmacokinetics and Metabolic Studies
5-AIQ's pharmacokinetics have been studied extensively, including its metabolic stability. An ultra-performance liquid chromatography-tandem mass spectrometry assay has been developed for its quantitative analysis. This has provided insights into its solubility, gastrointestinal absorption, blood-brain barrier permeability, and in vitro metabolic stability, essential for its pharmacological applications (Iqbal et al., 2022).
Applications in Imaging and Diagnostic Studies
5-AIQ has been evaluated in the context of imaging and diagnostic studies, particularly in the field of cancer research. For example, radioiodination of 5-AIQ has been explored for targeting poly (ADP-ribose) polymerase in carcinoma cells. This approach aims to develop specific tracers for imaging and diagnostic purposes in cancer research (El-Hamoly et al., 2020).
Genotoxicity Studies
The genotoxic potential of 5-AIQ has been studied to understand its implications in drug safety. Evaluations through various tests, including the bacterial reverse mutation test and in vivo micronucleus test, have shown that 5-AIQ does not possess genotoxic activity, supporting its therapeutic value (Vinod et al., 2010).
properties
IUPAC Name |
5-amino-2H-isoquinolin-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-3-1-2-7-6(8)4-5-11-9(7)12;/h1-5H,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNLARCFSYAXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582017 | |
Record name | 5-Aminoisoquinolin-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoisoquinolin-1(2H)-one hydrochloride | |
CAS RN |
93117-07-8 | |
Record name | 5-Aminoisoquinolin-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AIQ hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.